DCOIT

描述

cp was added to finishing agents in textile factories; caused contact dermatitis; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

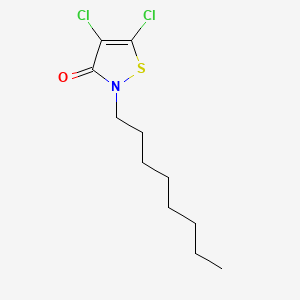

4,5-dichloro-2-octyl-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2NOS/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)16-14/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORQOHRXAJJKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032315 | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14 ppm at 25 °C, In deionized water, 6.5 ppm; 4.7 ppm in synthetic seawater, Miscible in most organic solvents | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/mL at 25 °C (melted and solidified) | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.4X10-6 mm Hg at 25 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from hexane | |

CAS No. |

64359-81-5 | |

| Record name | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64359-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kathon 930 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064359815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-2-octyl-2H-isothiazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCY9Q844W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

40-46 °C | |

| Record name | 4,5-Dichloro-2-octyl-3-isothiazolone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one, commonly known as DCOIT (CAS No. 64359-81-5), is a potent, broad-spectrum biocide belonging to the isothiazolinone class of compounds.[1][2] It is extensively utilized in industrial and commercial applications, particularly as an antifouling agent in marine paints, a preservative in coatings, plastics, wood, adhesives, and water treatment systems.[2][3][4][5] This document provides a comprehensive overview of its chemical and physical properties, stability, degradation pathways, and mechanisms of action. Detailed experimental protocols and data are presented to support its characterization.

Chemical and Physical Properties

This compound is an organochlorine compound characterized by a 1,2-thiazole heterocyclic ring structure.[3][6] At room temperature, it typically appears as a white to tan or yellowish crystalline solid or powder.[1][3][4][7] The technical grade product may present as a tan-to-brown waxy solid with a pungent aromatic odor.[6][8]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇Cl₂NOS | [4][6][9][10] |

| Molecular Weight | 282.23 g/mol | [6][8][9][10][11] |

| Melting Point | 40-46 °C (Crystals from hexane) | [6][8][9] |

| 42.2–42.8 °C | [7] | |

| 40-41 °C (Technical Grade) | [6][8] | |

| Boiling Point | Decomposes before boiling | [6] |

| 322.6 °C at 760 mmHg (Predicted) | [9] | |

| Density | 1.28 g/mL at 25 °C | [6][8] |

| 1.25 g/cm³ at 20 °C | [11] | |

| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg at 25 °C | [6][8][9] |

| Water Solubility | 14 ppm at 25 °C | [6][9] |

| 6.5 ppm (Deionized water) | [8] | |

| 4.7 ppm (Synthetic seawater) | [8] | |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and most organic solvents.[7][8] | Miscible |

| Partition Coefficient (log Kow) | 2.8 - 4.5 | [6][8] |

| Appearance | White to almost white powder/crystal.[3][4][7] | Solid |

Stability and Degradation

This compound is stable under recommended storage conditions, typically in well-closed, light-resistant containers in a cool, dry, and ventilated place.[7][9] It is also noted to be stable under strong UV light and in the presence of acid rain, making it suitable for outdoor applications like marine coatings.[12][13] However, it should not be in contact with reducing metals (e.g., Fe, Al) or oxidizing materials.[7]

The environmental fate of this compound involves degradation through processes like photolysis. In aqueous environments, one photodegradation pathway involves the cleavage of the isothiazolone ring, followed by dechlorination, hydroxylation, and oxidation.[14] This leads to the formation of metabolites such as N-n-octyl malonamic acid (NNOMA), which is a major metabolite, N-n-octyl acetamide, and N-n-octyl oxamic acid.[3][14][15] A second pathway involves the phototransposition of this compound to 4,5-dichloro-3-n-octylthiazolin-2-one.[14] In soil, this compound degrades rapidly, with reported half-lives of approximately 4.8 days in loamy sand soil.[14]

Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, follows a two-step mechanism.[16]

-

Rapid Inhibition: The first step involves the rapid inhibition of microbial growth, respiration, and energy generation within minutes of contact.[16] Isothiazolones act as electrophilic agents that disrupt critical metabolic pathways by targeting dehydrogenase enzymes.[16]

-

Irreversible Damage: This is followed by irreversible cell damage over several hours, leading to a loss of viability (cell death). This damage is caused by the destruction of protein thiols and the production of free radicals.[16]

This dual mechanism provides a broad spectrum of activity at low concentrations and makes it difficult for microorganisms to develop resistance.[16]

Novel Insights into Neurotoxicity and Endocrine Disruption

Recent research has provided new insights into the toxic mechanisms of this compound, particularly in aquatic organisms. Studies in teleost fish have identified G protein alpha subunits (Gα) as a high-affinity molecular target for this compound in the brain.[17] this compound binds to Gα proteins, competitively inhibiting their activation.[17]

G protein-coupled receptors (GPCRs) are integral to a vast number of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis, which regulates hormone production.[17][18] The binding of this compound to upstream Gα proteins may disrupt GPCR signaling, providing a plausible explanation for the diverse toxic effects observed, such as endocrine disruption.[6][17] This suggests a novel mechanism of action for this compound as an endocrine-disrupting chemical.[17]

Experimental Protocols

Synthesis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

Several methods for the synthesis of this compound have been patented. A common approach involves the ring-closure chlorination of an amide intermediate.

Protocol Example (Based on patent CN113582941A): [19]

-

Intermediate Preparation: Prepare the intermediate 3,3'-dithiodi(N-octylpropionamide).

-

Reaction Setup: In a round-bottom flask equipped with an exhaust gas absorption device, add 200 mL of butyl acetate.

-

Addition of Intermediate: Add the prepared 3,3'-dithiodi(N-octylpropionamide) intermediate to the flask.

-

Chlorination: Slowly add 100 g of phosphorus oxychloride at 10°C.

-

Reaction: Once the addition is complete and gas evolution ceases, remove the ice bath and raise the temperature to 40°C. Continue the reaction for 2 hours.

-

Neutralization: Cool the reactor to 5°C and slowly add a 5% sodium bicarbonate solution until the mixture is neutral.

-

Separation & Purification: Separate the aqueous layer. Dry the solvent from the organic layer and recrystallize the resulting solid with methanol.

-

Final Product: The resulting white solid is 4,5-dichloro-2-n-octyl-3-isothiazolinone. The reported yield is 91%.[19]

Analytical Laboratory Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key method for the analysis of this compound, particularly for determining its persistence in environmental samples like seawater and sediment.[8]

Solvent Microextraction (SME) with Gas Chromatography (GC): A rapid microextraction technique, SME, has been developed for the simultaneous determination of this compound (as Sea-Nine 211) and other antifouling agents in water samples. The extracted compounds are then determined by gas chromatography with electron capture detection (GC-ECD).[6] Key experimental parameters to optimize include the choice of solvent, exposure time, agitation, organic drop volume, and salt concentration.[6]

Toxicological Studies

Acute Toxicity:

-

Oral LD50: The median lethal dose (LD50) for this compound has been determined in animal studies.

-

Inhalation LC50: The median lethal concentration (LC50) was determined in Wistar rats exposed to this compound aerosols via nose-only inhalation for 4 hours. The reported LC50 is 0.164 mg/L.[15] Clinical signs included lethargy, tremors, and respiratory distress.[15]

-

Dermal LD50: The dermal LD50 in rats was reported as >2000 mg/kg body weight.[15]

Genotoxicity:

-

Unscheduled DNA Synthesis (UDS) Assay: An in vivo UDS study in rat hepatocytes (OECD TG 486) showed that this compound was negative for genotoxicity at doses up to 2000 mg/kg bw/day.[15]

Conclusion

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one is a highly effective biocide with well-characterized chemical and physical properties. Its primary mechanism of action involves a rapid inhibition of microbial metabolic processes followed by irreversible cellular damage. Emerging research into its interaction with GPCR signaling pathways is opening new avenues for understanding its broader toxicological profile, including its potential as an endocrine disruptor. The established analytical methods and synthesis protocols provide a solid foundation for its application and further study in industrial preservation and drug development contexts.

References

- 1. Dichlorooctylisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4,5-Dichloro-2-octyl-isothiazolone | 64359-81-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Revolutionize Your Antifouling Solutions with this compound: The Future of Microbial Control - Sinobio Chemistry [sinobiochemistry.com]

- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. meisenbaochem.com [meisenbaochem.com]

- 8. 4,5-Dichloro-2-octyl-3-isothiazolone [drugfuture.com]

- 9. echemi.com [echemi.com]

- 10. 4,5-dichloro-2-octyl-isothiazolone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one | Tiansland.com [tiansland.com]

- 13. Fungicide 2-N-Octyl-4-Isothiazolin-3-One Used for Coatings OIT 98% CAS 26530-20-1 - Buy Good Quality OIT 98%, Manufacturer Supply OIT 98%, Hot Sale OIT 98% Product on Sinobio Chemistry [sinobiochemistry.com]

- 14. recipp.ipp.pt [recipp.ipp.pt]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. onepetro.org [onepetro.org]

- 17. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) in Teleosts: New Insight into Mechanism of Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 徳島大学機関リポジトリ [tokushima-u.repo.nii.ac.jp]

- 19. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]

DCOIT Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide with potent fungicidal activity. Its efficacy stems from a multi-faceted mechanism of action that primarily targets the fungal cell's redox homeostasis and mitochondrial function. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its antifungal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key cellular pathways involved.

Core Mechanism of Action: A Two-Pronged Assault

The fungicidal activity of this compound is not attributed to a single, specific target but rather to a cascade of events initiated by its chemical reactivity. The primary mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which subsequently leads to widespread cellular damage, including mitochondrial dysfunction and eventual cell death.

Induction of Reactive Oxygen Species (ROS)

This compound has been shown to increase the generation of ROS at both the mitochondrial and cellular levels.[1] This surge in ROS, which includes superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the fungal cell's antioxidant defense systems. The resulting oxidative stress leads to the damaging oxidation of vital cellular components, including lipids, proteins, and nucleic acids.

Mitochondrial Dysfunction

The mitochondria are a primary target of this compound-induced damage. The excessive ROS production disrupts the delicate balance of the mitochondrial electron transport chain, leading to a decrease in the mitochondrial membrane potential (MMP).[1] This depolarization of the mitochondrial membrane uncouples oxidative phosphorylation, severely impairing ATP synthesis and compromising the primary energy source of the fungal cell.

Signaling Pathways and Cellular Responses

The cellular stress instigated by this compound triggers a series of signaling pathways as the fungus attempts to counteract the damage.

Oxidative Stress Response Pathway

Fungi possess conserved signaling pathways to respond to oxidative stress, often involving transcription factors like Yap1.[2][3][4] Upon sensing an increase in ROS, these pathways are activated, leading to the upregulation of genes involved in antioxidant defense, such as catalases and superoxide dismutases. However, the overwhelming oxidative burst induced by this compound often surpasses the capacity of these protective mechanisms.

Apoptosis

The culmination of cellular damage, particularly mitochondrial dysfunction and extensive oxidative stress, can trigger a programmed cell death pathway akin to apoptosis in fungi.[5][6][7] This process is characterized by DNA fragmentation and the activation of caspase-like proteases, leading to an organized dismantling of the cell.

Quantitative Data: Antifungal Efficacy of this compound

The in vitro efficacy of this compound has been evaluated against a range of fungal species. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antifungal activity, representing the lowest concentration that inhibits the visible growth of a microorganism.

| Fungal Species | MIC (ppm) | Reference |

| Aspergillus niger | 1.0 - 4.0 | [8][9][10] |

| Penicillium funiculosum | Not explicitly found, but effective against Penicillium citrinum at ≤ 4.0 ppm | [8] |

| Alternaria alternata | ≤ 4.0 | [8] |

| Cladosporium cladosporioides | ≤ 4.0 | [8] |

| Aureobasidium pullulans | 4.0 | [8] |

| Chaetomium globosum | ≤ 1.0 | [8] |

| Gloeophyllum trabeum | ≤ 1.0 | [8] |

| Postia placenta | ≤ 1.0 | [8] |

| Trametes versicolor | ≤ 1.0 | [8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a method for determining the MIC of this compound against a target fungus using the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Target fungal strain

-

Appropriate liquid growth medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal strain in the growth medium.

-

Add the fungal inoculum to each well of the microtiter plate, including a positive control (no this compound) and a negative control (no fungus).

-

Incubate the plate at an appropriate temperature for the fungal species for 24-48 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible growth. Alternatively, measure the optical density at 600 nm to quantify growth inhibition.

Measurement of Intracellular ROS Production

This protocol describes a method to quantify intracellular ROS levels in fungal cells treated with this compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

-

Fungal cell culture

-

This compound solution

-

H₂DCFDA stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Treat the fungal cell culture with the desired concentration of this compound for a specified time. Include an untreated control.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS containing H₂DCFDA (typically 5-10 µM).

-

Incubate the cells in the dark at room temperature for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol outlines a method to assess changes in MMP in fungal cells exposed to this compound using the fluorescent dye Rhodamine 123.[11][12][13][14][15]

Materials:

-

Fungal cell culture

-

This compound solution

-

Rhodamine 123 stock solution (in ethanol or DMSO)

-

PBS or appropriate buffer

-

Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

-

Treat the fungal cell culture with this compound at the desired concentration and for the desired time. Include an untreated control.

-

Harvest the cells by centrifugation and wash them with the buffer.

-

Resuspend the cells in the buffer containing Rhodamine 123 (typically 1-5 µM).

-

Incubate the cells in the dark at room temperature for 15-30 minutes.

-

Wash the cells with the buffer to remove the unbound dye.

-

Measure the fluorescence intensity at an excitation wavelength of ~507 nm and an emission wavelength of ~529 nm. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane.

Visualizations of Key Pathways and Workflows

Caption: Core mechanism of this compound action in fungi.

Caption: Fungal oxidative stress response to this compound.

Caption: Workflow for measuring intracellular ROS.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals [frontiersin.org]

- 3. Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Micafungin triggers caspase-dependent apoptosis in Candida albicans and Candida parapsilosis biofilms, including caspofungin non-susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Apoptosis-Related Proteins | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of disinfectants against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs--a comparative study of the disk diffusion, broth microdilution (M 38-A) and Etest methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), a potent biocide. The information is presented to support research, development, and formulation activities.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4,5-dichloro-2-octyl-1,2-thiazol-3-one[1] |

| Common Name | This compound, Dichlorooctylisothiazolinone |

| CAS Number | 64359-81-5[1] |

| Molecular Formula | C₁₁H₁₇Cl₂NOS[1][2] |

| Molecular Weight | 282.23 g/mol [1] |

| Chemical Structure | CCCCCCCCN1C(=O)C(=C(S1)Cl)Cl |

Physical Properties

This compound is a white to yellowish crystalline powder or waxy solid at room temperature.[2] Key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Appearance | White to yellowish crystalline powder or waxy solid | Ambient |

| Melting Point | 38 - 46 °C | |

| Boiling Point | Decomposes before boiling | |

| Density | 1.28 g/mL | 25 °C[1] |

| Vapor Pressure | 7.4 x 10⁻⁶ mm Hg | 25 °C[1] |

| Water Solubility | 14 ppm (mg/L) | 25 °C[1] |

| Partition Coefficient (logP) | 2.8 - 4.5 | Octanol/water[1] |

Chemical Properties

Stability

This compound exhibits varying stability depending on environmental conditions. It is generally stable under recommended storage conditions but can be degraded by hydrolysis, photolysis, and thermal stress.

| Stability Type | Half-life / Observations | Conditions |

| Hydrolytic Stability | 216 hours | pH 5 |

| 720 hours | pH 7 | |

| 288 hours | pH 9 | |

| Photostability | 5.7 days | Sunlight exposure |

| Thermal Stability | Stable at room temperature. No decomposition or chemical transformation is typically found below 150°C in thermal analysis studies. | OECD Guideline 113 |

Acid Dissociation Constant (pKa)

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR have been used to characterize this compound and confirm its structure, particularly in studies involving its encapsulation.

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The maximum absorption wavelength for this compound has been reported to be 285 nm.[4]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination

-

Method: Capillary method (e.g., using a Mel-Temp apparatus or Thiele tube).

-

Procedure: A small, powdered sample of this compound is packed into a capillary tube and heated slowly in a calibrated apparatus. The temperature range from the first sign of melting to complete liquefaction is recorded.

-

OECD Guideline: OECD 102

Density Determination

-

Method: Gas pycnometry or the buoyancy method (Archimedes' principle).

-

Procedure: For the buoyancy method, the sample is weighed in air and then in a liquid of known density. The density is calculated from the weight difference.

-

OECD Guideline: OECD 109

Vapor Pressure Measurement

-

Method: Gas saturation method or vapor pressure balance.

-

Procedure: The vapor pressure of this compound can be determined by measuring the rate of mass loss due to evaporation under controlled temperature and pressure conditions.

-

OECD Guideline: OECD 104

Water Solubility Determination

-

Method: Column elution method or flask method.

-

Procedure: A saturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically (e.g., by HPLC).

-

OECD Guideline: OECD 105

Partition Coefficient (logP) Determination

-

Method: Shake flask method followed by HPLC analysis.

-

Procedure: this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in each phase is measured to calculate the partition coefficient.

-

OECD Guideline: OECD 107

Visualizations

References

Navigating the Depths: An In-depth Technical Guide to the Environmental Fate and Degradation of DCOIT in Marine Sediment

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a widely utilized antifouling biocide, prized for its efficacy in preventing the growth of marine organisms on submerged surfaces. Initially considered an environmentally benign alternative to organotin compounds, its increasing detection in marine and estuarine ecosystems has prompted a closer examination of its environmental fate, persistence, and potential ecological impact.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior and degradation in marine sediments, a critical environmental compartment for this hydrophobic compound. The information presented herein is intended to support researchers, environmental scientists, and professionals in the development of safer and more sustainable marine technologies.

Data Presentation: Quantitative Insights into this compound's Fate

The persistence and partitioning behavior of this compound in marine sediment are crucial parameters for assessing its potential environmental risk. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | < 1 hour | Aerobic and anaerobic marine microcosm studies | [2] |

| 5-12 hours | Marine sediment | [3] | |

| < 5 hours | Spiked marine sediment (1000 ng/g) | [4] | |

| 10 days | In sediment associated with paint particles | [3] | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.8 | Direct partitioning method | [4] |

| 6.4 | [1] | ||

| Water Solubility | 5 µg/mL | ||

| Koc (Organic Carbon-Water Partition Coefficient) | 15,000 |

Table 1: Summary of Environmental Fate Parameters for this compound.

Experimental Protocols: Methodologies for Studying this compound Degradation in Marine Sediment

The investigation of this compound's fate in marine sediment typically involves laboratory microcosm studies designed to simulate natural environmental conditions. The following is a detailed methodology based on established protocols such as the OECD Guideline 308 for "Aerobic and Anaerobic Transformation in Aquatic Sediment Systems."[3][5][6][7][8]

Sediment and Water Collection

-

Sediment: Collect undisturbed sediment cores from a location with no known history of significant this compound contamination. The top 5-10 cm of sediment is typically used. The sediment should be characterized for properties such as particle size distribution (sand, silt, clay content), organic carbon content, and pH.

-

Water: Collect overlying water from the same location as the sediment. The water should be filtered (e.g., through a 0.45 µm filter) to remove suspended particles and microorganisms that could interfere with the experiment.

Microcosm Setup

-

Vessels: Use glass vessels (e.g., biometer flasks) of sufficient volume to accommodate the sediment and overlying water.

-

Sediment and Water Addition: Add a layer of sieved, homogenized sediment to the bottom of each vessel, followed by the careful addition of the overlying site water to create a sediment-to-water ratio of approximately 1:4 (v/v).

-

Acclimation: Allow the microcosms to acclimate in the dark at a constant temperature (e.g., 20°C) for a period of one to two weeks to allow for the re-establishment of natural redox gradients.

-

Aerobic vs. Anaerobic Conditions:

-

Aerobic: Gently bubble air through the overlying water to maintain aerobic conditions. The air should be passed through a water trap to prevent evaporation.

-

Anaerobic: Purge the headspace of the microcosms with an inert gas (e.g., nitrogen or argon) to establish and maintain anaerobic conditions. The vessels should be sealed to prevent oxygen ingress.

-

This compound Spiking

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol) at a known concentration. The volume of the solvent should be minimal to avoid toxic effects on the microbial community.

-

Application: Spike the overlying water of the microcosms with the this compound stock solution to achieve the desired initial concentration. Control microcosms should receive the same amount of solvent without this compound.

Incubation and Sampling

-

Incubation: Incubate the microcosms in the dark at a constant temperature for a predetermined period (e.g., up to 100 days).

-

Sampling: At specified time intervals, sacrifice replicate microcosms for analysis. Separate the overlying water and sediment phases.

Analytical Procedures

-

Extraction:

-

Water: Extract this compound and its metabolites from the water phase using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Sediment: Extract this compound and its metabolites from the sediment using pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate solvent (e.g., acetonitrile or a mixture of acetone and hexane).

-

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector to identify and quantify this compound and its transformation products.[9]

Mandatory Visualizations

Degradation Pathway of this compound in Marine Sediment

The primary degradation pathway of this compound in marine sediment involves the cleavage of the isothiazolinone ring, followed by a series of dechlorination, hydroxylation, and oxidation reactions.[1]

Caption: Proposed degradation pathway of this compound in the marine environment.

Experimental Workflow for this compound Sediment Degradation Study

The following diagram illustrates the logical flow of a typical laboratory microcosm study to assess the fate of this compound in marine sediment.

Caption: Workflow for a this compound marine sediment degradation study.

Conclusion

The available data indicate that this compound can degrade relatively quickly in marine sediments under both aerobic and anaerobic conditions, with half-lives ranging from hours to days. However, its persistence can be significantly longer when associated with paint particles. The primary degradation pathway involves the breakdown of the isothiazolinone ring structure into less complex, and presumably less toxic, organic molecules.

For professionals in drug development and environmental science, understanding these degradation pathways and the factors influencing them is paramount for designing new, effective, and environmentally responsible antifouling agents. The experimental protocols outlined in this guide provide a robust framework for conducting further research to fill existing knowledge gaps and to evaluate the environmental fate of novel biocides. Continued investigation into the ecotoxicology of this compound and its metabolites is essential for a comprehensive environmental risk assessment and for the protection of marine ecosystems.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. fera.co.uk [fera.co.uk]

- 7. oecd.org [oecd.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) in aqueous environments. This compound is a potent biocide used in a variety of industrial and commercial applications, including antifouling coatings, paints, adhesives, and water treatment systems. Understanding its stability and degradation pathways is crucial for optimizing its use, ensuring product longevity, and assessing its environmental fate and potential toxicological impact.

Factors Influencing this compound Stability

The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Generally, isothiazolinones like this compound are sensitive to thermal and pH conditions and their stability can be limited by the presence of nucleophiles.[1]

Effect of pH

The rate of hydrolysis of this compound is significantly dependent on the pH of the aqueous solution. It is more stable under acidic conditions and degrades more rapidly in neutral to alkaline environments.[1][2] This increased degradation at higher pH is a common characteristic of isothiazolone biocides and is attributed to the hydrolysis of the isothiazolone ring.[2]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. An increase in temperature generally accelerates the rate of degradation. For instance, the half-life of this compound decreases significantly as the temperature rises from 4°C to 40°C.[1]

Photodegradation

Exposure to sunlight can also accelerate the degradation of this compound in aqueous solutions.[1] Photolysis, or the breakdown of the molecule by light, is a significant degradation pathway. The rate of photolysis can be influenced by the composition of the aqueous media, with degradation observed to be faster in natural waters (lake, river, sea) compared to distilled water.[3] The main photodegradation pathways involve the ring opening of the N-S bond and the breaking of the C-N covalent bond.[4]

Quantitative Stability Data

The following tables summarize the quantitative data on the stability of this compound under various conditions as reported in the literature.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solutions

| pH | Temperature (°C) | Half-Life (days) | Reference |

| 4 | Not Specified | 6.8 | [1] |

| 7 | Not Specified | 1.2 | [1] |

| 9 | Not Specified | 3.7 | [1] |

| 7 | 25 | 71 | [5] |

Table 2: Effect of Temperature on the Half-Life of this compound in Aqueous Solutions

| Temperature (°C) | pH | Half-Life (days) | Reference |

| 4 | Not Specified | >64 | [1] |

| 25 | Not Specified | 27.9 | [1] |

| 40 | Not Specified | 4.5 | [1] |

Table 3: Photodegradation Half-Life of this compound in Aqueous Solutions

| Condition | Half-Life (days) | Reference |

| Sunlight Exposure | 6.8 | [1] |

| Dark Control | 14.4 | [1] |

| Natural Solar Irradiation (Distilled Water) | 18 (approx. 433 hours) | [6] |

| Natural Solar Irradiation (Sea Water) | 13.1 (approx. 315 hours) | [7] |

| Natural Solar Irradiation (River Water) | 6.4 (approx. 154 hours) | [7] |

| Natural Solar Irradiation (Lake Water) | 5.5 (approx. 131 hours) | [7] |

Degradation Pathways

The degradation of this compound in aqueous environments proceeds through several pathways, including hydrolysis and photolysis. The primary degradation mechanism involves the cleavage of the isothiazolone ring.[8]

Hydrolytic and Photolytic Degradation

Under both hydrolytic and photolytic conditions, the isothiazolone ring of this compound can open, leading to the formation of several degradation products. A major pathway involves the formation of N-n-octyl malonamic acid, which can then be decarboxylated to yield N-n-octyl acetamide.[3][8] Further oxidation can lead to the formation of N-n-octyl oxamic acid.[3]

Biocidal Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, is primarily due to their ability to react with thiol-containing proteins and enzymes within microbial cells.[9][10] This reaction disrupts essential cellular functions, leading to growth inhibition and cell death.[10][11]

The electrophilic sulfur atom in the isothiazolinone ring of this compound readily reacts with nucleophilic thiol groups (-SH) present in cysteine residues of proteins and smaller molecules like glutathione.[1] This leads to the formation of a disulfide bond, inactivating the protein or enzyme and disrupting critical metabolic pathways such as respiration and energy production.[10]

Experimental Protocols

This section outlines the general methodologies for conducting key experiments to assess the stability of this compound in aqueous solutions.

Hydrolysis Study (adapted from OECD Guideline 111)[6][13]

This protocol describes a tiered approach to determine the rate of hydrolysis of this compound as a function of pH.

Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer)

-

Volumetric flasks and pipettes

-

Incubator capable of maintaining a constant temperature (e.g., 25°C or 50°C)

-

Analytical instrument for this compound quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Spike the sterile aqueous buffer solutions (pH 4, 7, and 9) with the this compound stock solution to a known concentration (not to exceed 0.01 M or half of its water solubility).

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., a preliminary test at 50°C for 5 days, followed by definitive tests at environmentally relevant temperatures like 25°C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Analyze the samples for the concentration of this compound and any identified degradation products using a validated analytical method.

-

Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH and temperature by plotting the concentration of this compound versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Analytical Method for this compound Quantification (Example: HPLC)

Objective: To quantify the concentration of this compound in aqueous samples.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column.

Reagents:

-

HPLC-grade methanol and water.

-

This compound analytical standard.

Chromatographic Conditions (Example): [7]

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Aqueous samples may require pre-concentration using solid-phase extraction (SPE) with C18 cartridges, especially for low concentrations.[12]

-

Elute the this compound from the SPE cartridge with a suitable organic solvent (e.g., methanol, acetonitrile).

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[11]

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the this compound in the samples by comparing their peak areas to the calibration curve.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter influencing its efficacy and environmental persistence. It is significantly affected by pH, temperature, and light. This compound is less stable in alkaline and warmer conditions, and its degradation is accelerated by sunlight. The primary degradation pathway involves the opening of the isothiazolinone ring, leading to the formation of less toxic products. A thorough understanding of these factors and the application of standardized experimental protocols are essential for the effective and safe use of this compound in various applications.

References

- 1. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 2. Synthesis of Submicrocontainers with “Green” Biocide and Study of Their Antimicrobial Activity [mdpi.com]

- 3. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. axcendcorp.com [axcendcorp.com]

- 8. nacalai.com [nacalai.com]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. researchgate.net [researchgate.net]

- 11. WO2019133480A1 - Stabilization of this compound in aqueous systems - Google Patents [patents.google.com]

- 12. documents.thermofisher.cn [documents.thermofisher.cn]

An In-depth Technical Guide to the Biocidal Activity of Isothiazolinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as broad-spectrum biocides in a multitude of industrial and consumer products. Their efficacy in controlling the growth of bacteria, fungi, and algae has made them indispensable as preservatives in water treatment, paints, cosmetics, and various other formulations.[1] This technical guide provides a comprehensive overview of the core principles underlying the biocidal activity of common isothiazolinones, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Core Mechanism of Biocidal Action

The antimicrobial action of isothiazolinones is a rapid and potent two-step process.[2][3][4]

-

Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones cause a swift inhibition of microbial growth, respiration, and energy generation (ATP synthesis).[2][3][4]

-

Irreversible Cellular Damage: This initial inhibition is followed by irreversible cell damage over a period of hours, ultimately leading to cell death.[2][3]

The primary molecular mechanism involves the electrophilic nature of the isothiazolinone ring. The electron-deficient sulfur atom within the N-S bond readily reacts with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes.[1][2][5] This interaction leads to the formation of disulfide bonds, causing a disruption of protein structure and inactivation of critical enzymes.[5][6]

Key cellular processes targeted by isothiazolinones include:

-

Enzyme Inhibition: They specifically target and inhibit dehydrogenase enzymes involved in central metabolic pathways like the Krebs cycle and electron transport chain.[2][3]

-

Disruption of ATP Synthesis: By interfering with cellular respiration, they halt the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[4]

-

Generation of Free Radicals: The interaction with thiols can also lead to the production of damaging free radicals within the cell.[2]

This multi-targeted approach makes it difficult for microorganisms to develop resistance.[3]

Visualization of Key Processes

To illustrate the fundamental concepts, the following diagrams are provided.

Caption: Chemical names of commonly used isothiazolinone biocides.

Caption: Signaling pathway of isothiazolinone biocidal activity.

Quantitative Biocidal Activity

The efficacy of isothiazolinones varies depending on the specific compound, the target microorganism, and environmental conditions. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of a biocide that will inhibit the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria

| Isothiazolinone | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |

| CMIT/MIT (3:1) | 0.5 - 4[5][7] | 1.95 - 62.5[8] | 1 - 4[5] |

| BIT | 41[7] | - | - |

| MIT | 41[7] | - | 2 - 8.75[9] |

| OIT | - | - | - |

| This compound | - | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Fungi

| Isothiazolinone | Aspergillus niger (μg/mL) | Saccharomyces cerevisiae (μg/mL) |

| CMIT/MIT (3:1) | <1 | <1 |

| BIT | - | - |

| MIT | >100 | >100 |

| OIT | <1 | <1 |

| This compound | <1 | <1 |

The general order of biocidal activity for some common isothiazolinones is reported as: MCI > OIT ≈ this compound > BIT > MI.[1]

Experimental Protocols

Accurate assessment of biocidal activity is crucial for product development and regulatory compliance. The following are detailed methodologies for key experiments.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a biocide that inhibits microbial growth.[1][2][3]

Materials:

-

Test isothiazolinone compound

-

Appropriate microbial culture (e.g., E. coli ATCC 10536, S. aureus ATCC 6538)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the test microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Prepare Biocide Dilutions: Prepare a stock solution of the isothiazolinone in a suitable solvent. Perform serial two-fold dilutions of the biocide in the growth medium directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the biocide dilutions. Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density (OD) with a spectrophotometer.

Caption: Experimental workflow for MIC determination.

ATP Bioluminescence Assay for Microbial Viability

This rapid method assesses the metabolic activity of microorganisms by measuring ATP levels.[10][11][12]

Materials:

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

-

Microbial culture treated with isothiazolinone

-

Opaque-walled 96-well plates

Procedure:

-

Sample Preparation: Expose the microbial culture to the isothiazolinone for a defined period.

-

ATP Extraction: Lyse the microbial cells to release intracellular ATP according to the kit manufacturer's instructions.

-

Bioluminescence Reaction: Add the luciferase/luciferin reagent to the cell lysate in an opaque-walled microplate. The luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Measurement: Immediately measure the light output (in Relative Light Units, RLU) using a luminometer.

-

Interpretation: The amount of light produced is directly proportional to the amount of ATP present, which indicates the number of viable, metabolically active cells. A decrease in RLU in treated samples compared to untreated controls indicates biocidal activity.

Dehydrogenase Activity Assay

This assay measures the activity of dehydrogenase enzymes, which are key targets of isothiazolinones.[13][14]

Materials:

-

Cell-free extract of the test microorganism

-

Buffer solution (e.g., Tris-HCl)

-

Substrate for the dehydrogenase (e.g., sodium succinate)

-

Electron acceptor dye (e.g., 2,6-dichloroindophenol - DCIP)

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

Spectrophotometer

Procedure:

-

Prepare Reaction Mixture: In a cuvette, combine the buffer, substrate, and cell-free extract.

-

Initiate Reaction: Add PMS and DCIP to the mixture. The dehydrogenase enzyme will transfer electrons from the substrate to PMS, which then reduces DCIP.

-

Measure Absorbance: Monitor the decrease in absorbance of DCIP at 600 nm over time using a spectrophotometer. The rate of color change is proportional to the dehydrogenase activity.

-

Assess Inhibition: To test the effect of an isothiazolinone, pre-incubate the cell-free extract with the biocide before adding the other reagents and compare the rate of DCIP reduction to an untreated control.

Conclusion

Isothiazolinones are highly effective biocides with a well-characterized mechanism of action that involves rapid metabolic inhibition and subsequent irreversible cellular damage. Their broad spectrum of activity and low propensity for inducing resistance make them valuable tools in a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with these important antimicrobial agents. A thorough understanding of their biocidal properties is essential for their safe and effective use.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of bioluminescent ATP techniques in rapid microbiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A novel rapid bioluminescence-based antimicrobial susceptibility testing method based on adenosine triphosphate consumption [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 14. Developing a method for measurement of dehydrogenase activity in biological wastewater treatment processes applied for toxic compounds degradation - PMC [pmc.ncbi.nlm.nih.gov]

DCOIT potential for bioaccumulation in aquatic life

An In-Depth Technical Guide on the Bioaccumulation Potential of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Aquatic Life

Introduction

4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a broad-spectrum isothiazolinone biocide, widely utilized as the active ingredient in antifouling paint formulations for marine vessels following the global restriction of organotin compounds like tributyltin (TBT).[1][2] Its primary function is to deter the settlement and growth of fouling organisms on submerged surfaces.[3] Given its direct and continuous release into aquatic environments, particularly in harbors, marinas, and shipping lanes, understanding its environmental fate and potential for bioaccumulation is critical for a comprehensive ecological risk assessment.[4][5][6]

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and food, resulting in a concentration greater than that in the surrounding medium.[7] For aquatic organisms, this can occur through bioconcentration (uptake from water) and biomagnification (accumulation from dietary sources).[7] The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (log Kₒw). This compound is a hydrophobic compound, which suggests a propensity for accumulation in the lipid-rich tissues of organisms.[4] However, reported log Kₒw values vary, with some studies citing a high value of 6.4, while others report a lower, directly measured value of 2.8.[4][6][8] This guide provides a technical overview of the current scientific understanding of this compound's bioaccumulation potential, summarizing key quantitative data and experimental methodologies.

Bioaccumulation Potential and Trophic Transfer

Regulatory assessments often use a Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) threshold of 2000 to classify a substance as bioaccumulative.[4] Studies on this compound have consistently shown BCF and BAF values well below this threshold, leading to the classification of this compound as non-bioaccumulative in individual organisms.[1][4][5]

A key study involving the mussel Mytilus galloprovincialis demonstrated rapid uptake and metabolism of this compound.[1][4] The uptake phase in experiments was typically short (e.g., 24 hours), followed by a depuration phase (e.g., 72 hours) where organisms were placed in clean seawater.[1][4] Analysis showed that mussels were able to quickly process and eliminate the compound.[2][4] Similarly, studies on the fish Lepomis macrochirus indicated rapid uptake and degradation of this compound over a 49-day exposure period.[2]

Despite the low potential for bioaccumulation within a single organism due to rapid metabolism, research indicates that this compound can be transferred through the food web.[1][4][5] Predator-prey biomagnification factor (BMF) calculations suggest that trophic transfer is possible.[1][4] This implies that in areas with continuous this compound input, such as busy ports, the substance may be considered "pseudo-persistent," leading to potential long-term accumulation in the local food web even if it is rapidly metabolized by individual organisms.[2][6]

Quantitative Bioaccumulation Data

The following tables summarize quantitative data from a key study assessing the bioaccumulation of this compound in the mussel Mytilus galloprovincialis. The experiments evaluated three exposure routes: aqueous, dietary, and a combination of both.[1][4]

Table 1: Aqueous Exposure - Bioconcentration Factor (BCF) of this compound in Mytilus galloprovincialis

| Uptake Time (hours) | Mean this compound in Seawater (µg/L) | Mean this compound in Mussel Tissue (µg/kg) | Bioconcentration Factor (BCF) |

| 1 | 64.3 ± 4.5 | 2133 ± 101 | 33.2 |

| 3 | 55.7 ± 3.9 | 1867 ± 88 | 33.5 |

| 24 | n.a. |

Data sourced from a 2024 study on this compound bioaccumulation.[1][4]

BCF is calculated as the concentration in tissue divided by the concentration in water.

Table 2: Dietary Exposure - Biomagnification Factor (BMF) of this compound in Mytilus galloprovincialis

| Uptake Time (hours) | Mean this compound in Microalgae (µg/kg) | Mean this compound in Mussel Tissue (µg/kg) | Biomagnification Factor (BMF) |

| 1 | 1507 ± 71 | 2800 ± 132 | 1.86 |

| 3 | 1507 ± 71 | 2467 ± 116 | 1.64 |

| 24 | n.a. |

Data sourced from a 2024 study on this compound bioaccumulation.[1][4]

BMF is calculated as the concentration in the predator (mussel) divided by the concentration in the prey (microalgae).

Table 3: Combined Aqueous and Dietary Exposure - Bioaccumulation Factor (BAF) of this compound in Mytilus galloprovincialis

| Uptake Time (hours) | Mean this compound in Aqueous Medium (µg/L) | Mean this compound in Mussel Tissue (µg/kg) | Bioaccumulation Factor (BAF) |

| 1 | 71.3 ± 5.0 | 2533 ± 119 | 35.5 |

| 3 | 61.0 ± 4.3 | 2167 ± 102 | 35.5 |

| 24 | n.a. |

Data sourced from a 2024 study on this compound bioaccumulation.[1][4] Aqueous medium includes seawater and microalgae.

BAF is calculated as the concentration in tissue divided by the concentration in the surrounding medium.

Experimental Protocols

The data presented above were generated using rigorous and standardized experimental procedures. The following sections detail the typical methodologies employed in these bioaccumulation studies.

Test Organisms and Culture

-

Test Species: Marine bivalves such as the mussel Mytilus galloprovincialis are commonly used due to their filter-feeding nature and ecological relevance.[1][4]

-

Food Source: For dietary exposure studies, a primary producer like the microalga Tetraselmis chuii is cultured and used as a contaminated food vector.[1][4]

Bioaccumulation Bioassay

The bioassay consists of two primary phases: uptake and depuration.[4][7]

-

Uptake Phase: Organisms are exposed to this compound for a defined period (e.g., 24 hours).[1][4] This exposure can be through three different scenarios:

-

Aqueous Exposure: Mussels are placed in artificial seawater spiked with a known concentration of this compound (e.g., 80 µg/L).[1][4]

-

Dietary Exposure: Mussels are fed microalgae that have been pre-exposed to this compound.[1][4]

-

Combined Exposure: Mussels are held in this compound-spiked seawater and simultaneously fed this compound-contaminated microalgae.[1][4]

-

-

Depuration Phase: After the uptake period, the organisms are transferred to clean, this compound-free seawater for a specified duration (e.g., 72 hours) to measure the rate of elimination.[1][4]

-

Sampling: Samples of water, whole organisms, and food are collected at multiple time points during both the uptake and depuration phases for chemical analysis.[4]

Chemical Analysis

-

Extraction from Water: Water samples (e.g., 40-50 mL) are passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the this compound.[4][5]

-

Extraction from Tissues: this compound is extracted from lyophilized (freeze-dried) soft tissues using methods like vortex-assisted matrix solid-phase dispersion (MSPD).[4]

-

Quantification: The extracted this compound is quantified using gas chromatography with an electron capture detector (GC-ECD) or tandem mass spectrometry (GC-MS/MS).[4][5] High-performance liquid chromatography (HPLC) with UV detection is also a suitable analytical technique.[9]

This compound Uptake and Metabolism Pathways

The low bioaccumulation potential of this compound is primarily attributed to its rapid biotransformation and elimination by aquatic organisms.[2][4] While this compound is hydrophobic and can readily pass through biological membranes like gills and the gut wall, organisms possess metabolic pathways to detoxify and excrete it.[3]

The primary route of uptake from water is via passive diffusion across the gills. For dietary exposure, absorption occurs across the gut epithelium after ingestion of contaminated food. Once absorbed, this compound enters circulation and is transported to metabolically active tissues, such as the digestive gland in mussels or the liver in fish.[10] In these tissues, detoxification likely occurs through enzymatic processes (e.g., via cytochrome P450 monooxygenases and glutathione S-transferases), which increase the polarity of the this compound molecule, making it more water-soluble and easier to excrete. The resulting metabolites are then eliminated from the organism.

Conclusion

The available scientific evidence indicates that this compound has a low potential for bioaccumulation in individual aquatic organisms.[4][10] Its classification as "non-bioaccumulative" is supported by experimentally derived BCF and BAF values that are significantly lower than established regulatory thresholds.[1][4] The primary reason for this is the ability of aquatic organisms, including both invertebrates and fish, to rapidly metabolize and eliminate the compound.[2][4]

However, the potential for this compound to be transferred through the food web (biomagnification) cannot be dismissed, particularly in coastal and estuarine environments with high maritime traffic and continuous inputs of the biocide.[1][4][6] Therefore, while the risk of direct bioaccumulation from water appears low, future research should focus on the long-term consequences of trophic transfer and the potential for adverse effects in higher-level predators within these specific, high-exposure ecosystems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [gupea.ub.gu.se]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. axcendcorp.com [axcendcorp.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantitative analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a widely used biocide, and monitoring its presence in environmental and biological samples is crucial for assessing its environmental fate and potential toxicity. The described protocol provides a robust and reliable analytical procedure for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound) is a potent biocide used in a variety of industrial and commercial applications, including antifouling paints, wood preservatives, and water treatment.[1][2] Its widespread use necessitates sensitive and specific analytical methods to determine its concentration in complex matrices. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity for the quantification of trace levels of this compound.[3][4] This application note provides a detailed protocol for the analysis of this compound, including sample preparation, HPLC separation, and MS/MS detection.

Chemical Structure

Figure 1: Chemical structure of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (this compound).

Experimental Protocols

Sample Preparation

a) Water Samples (Solid-Phase Extraction - SPE)

This protocol is designed for the extraction and concentration of this compound from water samples.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes to remove residual water.

-

Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid) for HPLC-MS/MS analysis.

b) Soil and Sediment Samples

This protocol outlines the extraction of this compound from solid matrices.

-

Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

-

Extraction: Weigh 5 g of the homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and vortex for 1 minute.

-

Ultrasonication: Place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

-

Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

c) Biological Tissue Samples

This protocol is for the extraction of this compound from biological tissues.

-

Homogenization: Weigh approximately 1 g of the tissue sample and homogenize it in 5 mL of acetonitrile using a mechanical homogenizer.

-

Protein Precipitation: Keep the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.

HPLC-MS/MS Analysis

a) HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient Program | 0-1 min: 50% B, 1-8 min: linear gradient to 95% B, 8-10 min: hold at 95% B, 10.1-12 min: return to 50% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

b) Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Presentation

Table 1: MRM Transitions and Quantitative Data for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 282.1 | 170.0 | 114.1 | 20 | ~6.5 | 0.01 | 0.05 |

Note: Collision energy is a starting point and may require optimization based on the specific instrument used. LOD (Limit of Detection) and LOQ (Limit of Quantification) are typical values and may vary depending on the matrix and instrument sensitivity.

Visualization

Experimental Workflow

References

Application Notes and Protocols for DCOIT as a Marine Antifouling Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction